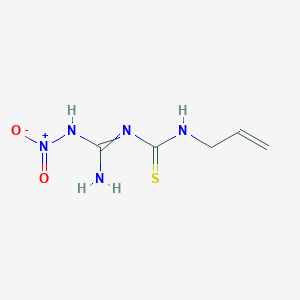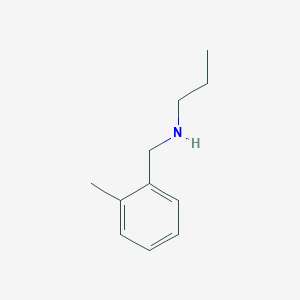
N-(2-methylbenzyl)propan-1-amine
Übersicht
Beschreibung
N-(2-Methylbenzyl)propan-1-amine is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of amines like N-(2-Methylbenzyl)propan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another possible method .Molecular Structure Analysis
The molecular structure of N-(2-Methylbenzyl)propan-1-amine can be represented by the SMILES stringCC(C)NCc1ccccc1C . This indicates that the molecule consists of a benzene ring (represented by c1ccccc1) attached to a nitrogen atom (N), which is further connected to a propane chain with a methyl group attached (CC(C)). Chemical Reactions Analysis
Amines like N-(2-Methylbenzyl)propan-1-amine can undergo a variety of chemical reactions. For instance, they can participate in SN2 reactions with alkyl halides, ammonia, and other amines . They can also undergo reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis
N-(2-Methylbenzyl)propan-1-amine is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a sealed container in a dry, dark place .Wissenschaftliche Forschungsanwendungen
Cholinesterase and Monoamine Oxidase Dual Inhibition
One study introduced a derivative, identified as MBA236, which acts as a dual inhibitor for cholinesterase and monoamine oxidase. This compound, based on ASS234 and QSAR predictions, shows potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's by targeting key enzymes implicated in the disease pathogenesis (Bautista-Aguilera et al., 2014).
Transfer Hydrogenation Catalysis
Another application involves the catalytic activity of ruthenium complexes in the transfer hydrogenation of imines to amines, utilizing propan-2-ol in benzene. This process demonstrates high efficiency and selectivity, indicating the utility of these catalytic systems in organic synthesis and industrial chemical production (Samec & Bäckvall, 2002).
Metal Complexes for DNA Cleavage
Research into metal complexes containing N2O2 donor ligands, including derivatives of "N-(2-methylbenzyl)propan-1-amine," has shown that these complexes can efficiently cleave plasmid DNA. Such studies highlight the potential of these complexes in biochemical applications and as tools in genetic engineering and molecular biology (Sancheti, Bendre, & Kumbhar, 2012).
Neurogenic and Neuroprotective Properties
Derivatives of "N-(2-methylbenzyl)propan-1-amine" have been explored for their neurogenic and neuroprotective properties, offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's. These derivatives have shown antioxidant, cholinergic, and neuroprotective activities at low micromolar concentrations, promoting neural cell maturation and protection against oxidative stress (López-Iglesias et al., 2014).
Corrosion Inhibition
Amine derivatives, including those related to "N-(2-methylbenzyl)propan-1-amine," have been synthesized and evaluated as corrosion inhibitors for mild steel in HCl medium. These studies are crucial for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Boughoues et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVVVUFLSQTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406009 | |
| Record name | (2-Methylbenzyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)propan-1-amine | |
CAS RN |
807343-02-8 | |
| Record name | (2-Methylbenzyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



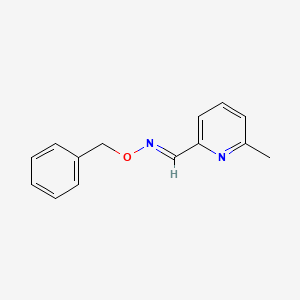
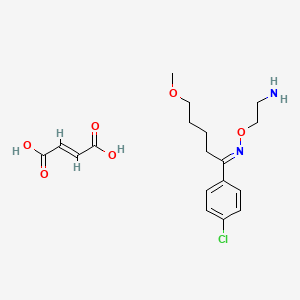

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

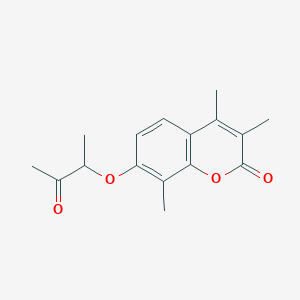
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
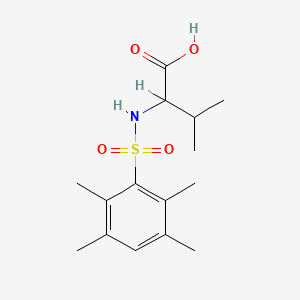
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
